2-Hydroxydesmethylimipramine hydrochloride

Brain penetration Tissue distribution Blood-brain barrier

2-Hydroxydesmethylimipramine hydrochloride (2-OH-DMI HCl) is the principal pharmacologically active hydroxylated metabolite of desipramine, with properties that make it a non-interchangeable reference standard. Unlike the parent drug, 2-OH-DMI exhibits an 88-fold lower brain-to-plasma ratio (0.067 vs 5.87), a significantly higher free fraction (16% vs 12%, P<0.02), linear pharmacokinetics opposing DMI's nonlinear elimination, and a unique cardiac positive inotropic effect absent in 2-hydroxyimipramine. Its formation is CYP2D6-dependent and under polymorphic genetic control, making it a validated probe for CYP2D6 phenotyping. Any HPLC or LC-MS/MS method for desipramine TDM must calibrate 2-OH-DMI separately—desipramine calibrators cannot estimate 2-OH-DMI concentrations. Procure the authentic hydrochloride salt to ensure quantitative accuracy in pharmacokinetic, pharmacogenetic, cardiac safety, and blood-brain barrier investigations.

Molecular Formula C18H23ClN2O
Molecular Weight 318.845
CAS No. 59259-75-5
Cat. No. B586257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxydesmethylimipramine hydrochloride
CAS59259-75-5
Synonyms10,11-Dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepin-2-ol Monohydrochloride; 
Molecular FormulaC18H23ClN2O
Molecular Weight318.845
Structural Identifiers
SMILESCNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl
InChIInChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H
InChIKeyLCRZCUOKZSTKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxydesmethylimipramine Hydrochloride (CAS 59259-75-5): Core Identity and Scientific Scope


2-Hydroxydesmethylimipramine hydrochloride (2-OH-DMI, also designated 2-hydroxydesipramine hydrochloride) is the hydrochloride salt of the principal unconjugated hydroxylated metabolite of the tricyclic antidepressant (TCA) desipramine (desmethylimipramine, DMI) [1]. The compound is a dibenzazepine-derivative secondary amine that retains pharmacological activity at monoamine transporters [2]. It is supplied as a reference standard and research chemical for use in analytical method development, pharmacokinetic studies, pharmacogenetic phenotyping, and structure–activity relationship investigations involving the imipramine–desipramine metabolic axis.

Why Generic Substitution of 2-Hydroxydesmethylimipramine Hydrochloride with Parent or Analogous Metabolites Is Scientifically Unsound


Within the imipramine–desipramine metabolic cascade, hydroxylated species are not interchangeable surrogates: 2-OH-DMI exhibits a brain-to-plasma distribution ratio two orders of magnitude lower than its parent DMI [1], a statistically significantly higher free fraction in plasma [2], distinct linear pharmacokinetics that oppose the nonlinear elimination kinetics of DMI [3], and a unique cardiac inotropic signature that is absent in the analogous 2-hydroxyimipramine [4]. These properties directly affect central nervous system exposure, protein-binding–dependent interpretations of total drug concentrations, and off-target cardiac liability, making quantitative differentiation essential for any procurement decision involving the 2-hydroxy metabolite rather than desipramine, imipramine, or 2-hydroxyimipramine.

Product-Specific Quantitative Differentiation Evidence for 2-Hydroxydesmethylimipramine Hydrochloride (CAS 59259-75-5)


Brain-to-Plasma Distribution Ratio: 2-OH-DMI vs Desipramine (DMI) in Rat

In rats, the mean steady-state brain-to-plasma concentration ratio of 2-OH-DMI was 0.067, compared with 5.87 for the parent compound desipramine (DMI), representing an approximately 88-fold lower central nervous system partitioning for the hydroxylated metabolite [1]. In human autopsy specimens from desipramine overdose cases, the brain-to-blood ratio of 2-OH-DMI was also significantly lower than that of DMI, confirming restricted brain entry of the more polar metabolite [1].

Brain penetration Tissue distribution Blood-brain barrier

Plasma Free Fraction: 2-OH-DMI vs Desipramine (DMI) at Steady State in Patients

Derived from cerebrospinal fluid (CSF)-to-plasma concentration ratios in adult patients at steady state, the free (non-protein-bound) fraction of 2-OH-DMI was 16%, compared with 12% for DMI (P < 0.02) [1]. This indicates that a significantly greater proportion of circulating 2-OH-DMI is available for distribution and receptor interaction relative to the parent drug. Additionally, the OH-DMI/DMI concentration ratio is higher in CSF than in plasma, confirming preferential access of the free metabolite to the central compartment [1].

Protein binding Free drug concentration Cerebrospinal fluid

Pharmacokinetic Linearity: 2-OH-DMI Exhibits Linear Kinetics While Desipramine Displays Saturation

Under steady-state conditions in nine depressed inpatients, when the desipramine dose was escalated from 75 mg every 12 h, the rise in plasma DMI concentration was proportionately greater than the increase in dosage, indicating saturation of DMI elimination pathways. In contrast, plasma levels of unconjugated 2-OH-DMI rose in proportion to the dose, demonstrating linear kinetics for the metabolite [1]. This divergent behavior means that the DMI/2-OH-DMI concentration ratio is dose-dependent, with DMI disproportionately accumulating at higher doses.

Nonlinear pharmacokinetics Dose proportionality Drug accumulation

Steady-State Plasma Metabolite-to-Parent Ratios: 2-OH-DMI vs 2-OH-Imipramine in Patients

In 126 psychiatric patients receiving imipramine, the mean (± SD) steady-state serum concentration ratio of 2-OH-DMI to its parent DMI was 0.56 (± 0.30), whereas the ratio of the analogous metabolite 2-OH-IMI to its parent imipramine was only 0.27 (± 0.19) [1]. In a separate study of 14 patients after one week of twice-daily imipramine 100 mg, the mean 2-OH-DMI/DMI ratio was 0.50 compared with a 2-OH-IMI/IMI ratio of 0.24 [2]. This indicates that the desipramine-derived 2-hydroxy metabolite accumulates to approximately twice the relative concentration of the imipramine-derived 2-hydroxy metabolite.

Metabolite accumulation Therapeutic drug monitoring Metabolic ratio

Cardiac Inotropic Activity: 2-OH-DMI vs 2-OH-Imipramine in Isolated Atrial Preparations

In electrically stimulated guinea-pig left atrial preparations, 2-OH-DMI produced a weak positive inotropic effect, whereas 2-hydroxyimipramine, chlorpromazine, 8-hydroxychlorpromazine, 2-hydroxypromazine, and 3-hydroxypromazine all failed to significantly alter cardiac contractile force [1]. Separately, in anesthetized dogs, higher doses (5 mg/kg i.v.) of imipramine, DMI, and 2-OH-DMI all significantly attenuated cardiac rate, contractility, and output within 5 minutes, while 2-OH-imipramine achieved equivalent cardiodepression at only half the dose (2.5 mg/kg i.v.), indicating that 2-OH-IMI is the most cardiotoxic of the hydroxylated congeners [2].

Cardiotoxicity Inotropic effect Cardiac contractility

CYP2D6 Polymorphism-Dependent Formation: 2-OH-DMI as a Quantitative Probe of Genetically Variable Hydroxylation Capacity

The 2-hydroxylation of desipramine is catalyzed primarily by the polymorphic CYP2D6 isozyme [1]. In 14 healthy subjects phenotyped with debrisoquin, slow hydroxylators excreted significantly less 2-OH-DMI and had longer DMI half-lives and lower metabolic clearances than rapid hydroxylators after a single 25 mg oral DMI dose [2]. Two patients prospectively identified as CYP2D6 poor metabolizers during desipramine treatment exhibited the highest plasma DMI concentrations and severe adverse effects, requiring dose reduction [3]. The proportion of a DMI dose excreted as 2-OH-DMI ranges from approximately 40% (uninduced) to 54% (phenobarbital-induced) in extensive metabolizers [4], demonstrating that 2-OH-DMI urinary recovery serves as a quantitative index of CYP2D6 hydroxylation capacity.

Pharmacogenetics CYP2D6 phenotyping Poor metabolizer

High-Value Research and Industrial Application Scenarios for 2-Hydroxydesmethylimipramine Hydrochloride (CAS 59259-75-5)


CYP2D6 Phenotyping Probe and Drug–Drug Interaction (DDI) Studies

Because the formation of 2-OH-DMI from desipramine is primarily catalyzed by CYP2D6 and is under polymorphic genetic control [1], the quantitation of 2-OH-DMI in plasma or urine following a probe dose of desipramine serves as a validated index of CYP2D6 hydroxylation capacity. This application is directly supported by the evidence that the proportion of a DMI dose excreted as 2-OH-DMI shifts from ~40% to 54% upon enzyme induction [2] and that poor metabolizers exhibit markedly reduced 2-OH-DMI formation [1]. Procurement of authentic 2-OH-DMI hydrochloride is therefore required for any laboratory conducting CYP2D6 phenotyping, DDI assessments, or pharmacokinetic studies involving desipramine as a probe substrate.

Brain Penetration Modeling and CNS Distribution Studies

The 88-fold lower brain-to-plasma ratio of 2-OH-DMI (0.067) relative to desipramine (5.87) [1] makes this compound a critical reference standard for investigations of how hydroxylation modulates blood–brain barrier permeability of tricyclic antidepressants. Studies that require accurate quantitation of the metabolite in brain tissue, cerebrospinal fluid, or in vitro blood–brain barrier models cannot rely on desipramine calibrators to estimate 2-OH-DMI concentrations. The further evidence that the OH-DMI/DMI ratio is higher in CSF than in plasma [2] reinforces the need for separate analytical standards.

Cardiac Safety Pharmacology and Inotropic Profiling

The qualitatively distinct weak positive inotropic effect of 2-OH-DMI on isolated guinea-pig atrial tissue, contrasted with the lack of inotropic activity of 2-OH-IMI [1], along with the differential cardiodepressant potency observed in anesthetized dogs [2], positions 2-OH-DMI as an essential reference compound for structure–cardiotoxicity relationship studies of hydroxylated TCAs. Any cardiac safety screen seeking to attribute cardiotoxicity to specific hydroxylated metabolites requires the authentic 2-OH-DMI standard for concentration–effect calibration.

Therapeutic Drug Monitoring (TDM) Assay Development and Validation

Given that 2-OH-DMI accumulates to approximately 50% of the DMI concentration at steady state [1], that its free fraction is significantly higher than DMI (16% vs 12%, P < 0.02) [2], and that its kinetics are linear while DMI kinetics are nonlinear , any validated HPLC or LC-MS/MS method intended for clinical or forensic TDM of desipramine must include 2-OH-DMI as a separately calibrated analyte. The procurement of the pure hydrochloride salt is indispensable for preparing calibration standards and quality control materials.

Quote Request

Request a Quote for 2-Hydroxydesmethylimipramine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.